molecular formula C11H8O2 B8614866 5-Methylidene-4-phenylfuran-2(5H)-one CAS No. 87841-05-2

5-Methylidene-4-phenylfuran-2(5H)-one

Cat. No.: B8614866
CAS No.: 87841-05-2
M. Wt: 172.18 g/mol
InChI Key: HKGGDZLUYSFBRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylidene-4-phenylfuran-2(5H)-one is a bicyclic lactone featuring a furan-2(5H)-one core substituted with a methylidene group at position 5 and a phenyl group at position 4 (Figure 1). The methylidene group confers electrophilic properties, enabling Michael additions or cycloadditions, while the phenyl substituent enhances lipophilicity and π-π stacking interactions.

Properties

CAS No.

87841-05-2

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

5-methylidene-4-phenylfuran-2-one

InChI

InChI=1S/C11H8O2/c1-8-10(7-11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H2

InChI Key

HKGGDZLUYSFBRZ-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=CC(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Example Compound : 3,4-Dichloro-5-phenylfuran-2(5H)-one

  • Synthesis : Prepared via Friedel-Crafts alkylation using mucochloric acid (3,4-dichloro-5-hydroxyfuran-2(5H)-one), benzene, and anhydrous AlCl₃, yielding 60% after recrystallization .
  • Properties : Melting point 75–77°C (lit. 79–81°C), crystalline solid.

Aryl-Substituted Derivatives

Example Compound : 4-(1H-Indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one

  • Synthesis : Achieved via a multicomponent reaction (MCR) involving indole, 4-methoxyphenylglyoxal, and Meldrum’s acid in acetonitrile under acidic conditions .
  • Properties : The indole moiety introduces hydrogen-bonding capability, while the 4-methoxyphenyl group enhances electron-donating effects.
  • Applications : Demonstrated utility in pharmacological studies due to the indole fragment’s prevalence in bioactive molecules .

Fluorinated Analogues

Example Compound : (Z)-5-(Fluoromethylidene)-4-phenylfuran-2(5H)-one

  • Synthesis : Fluorine incorporation at the methylidene group modifies electronic properties (e.g., increased electronegativity).
  • Properties : Density 1.379 g/cm³, boiling point 292°C, flash point 126°C .
  • Key Differences: Fluorine’s strong electron-withdrawing effect may enhance stability against oxidation compared to the non-fluorinated analog.

Hydroxy-Substituted Derivatives

Example Compound : 5-Hydroxy-4-methylfuran-2(5H)-one

  • Synthesis : Derived from 2-oxocarboxylic acids or furan derivatives via hydroxylation or cyclization .
  • Properties : The hydroxyl group enables hydrogen bonding and acidity (pKa ~4–5), influencing solubility in polar solvents.
  • Applications : Used as intermediates in natural product synthesis and drug development .

Comparative Data Table

Compound Name Substituents (Position) Synthesis Method Yield (%) Melting Point (°C) Key Applications/Notes References
5-Methylidene-4-phenylfuran-2(5H)-one 5-Methylidene, 4-Ph Not explicitly reported Model compound for reactivity
3,4-Dichloro-5-phenylfuran-2(5H)-one 3,4-Cl, 5-Ph Friedel-Crafts alkylation 60 75–77 Electrophilic intermediate
(Z)-5-(Fluoromethylidene)-4-Ph derivative 5-F, 4-Ph Halogenation Enhanced oxidative stability
4-Indol-3-yl-5-(4-MeOPh) derivative 4-Indol-3-yl, 5-4-MeOPh Multicomponent reaction Pharmacological potential
5-Hydroxy-4-methylfuran-2(5H)-one 5-OH, 4-Me Hydroxylation of furan precursors Drug intermediate

Key Research Findings

  • Reactivity : The methylidene group in this compound facilitates Michael additions, while halogenated analogs (e.g., 3,4-dichloro derivative) show enhanced electrophilicity for nucleophilic aromatic substitutions .
  • Pharmacological Potential: Aryl-substituted derivatives, such as those with indole or methoxyphenyl groups, exhibit modified bioactivity profiles due to π-stacking and hydrogen-bonding interactions .
  • Stability : Fluorinated derivatives demonstrate improved thermal and oxidative stability, making them suitable for high-temperature applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.